8,8a-Deoxyoleandolide
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Overview
Description
8,8a-Deoxyoleandolide is a macrolide.
Scientific Research Applications
Engineered Biosynthesis
8,8a-Deoxyoleandolide has been synthesized in Streptomyces coelicolor using the entire 6-deoxyerythronolide B synthase (DEBS), which is a significant achievement in the field of synthetic and biosynthetic chemistry. This approach offers a promising pathway for the rational design of biosynthetic products, potentially leading to diverse polyketide libraries (Kao, Katz, & Khosla, 1994).
Cloning and Characterization in Antibiotic Biosynthesis
The gene cluster encoding the deoxyoleandolide polyketide synthase (OlePKS) from Streptomnyces antibioticus was isolated and characterized, showing similarities to the erythromycin gene cluster. This discovery is crucial for understanding the biosynthesis of the antibiotic oleandomycin, with this compound being an aglycone precursor of this antibiotic (Shah et al., 2000).
Substrate Specificity in Antibiotic Biosynthesis
Studies on 6-deoxyerythronolide B hydroxylase (EryF), a bacterial cytochrome P450 responsible for hydroxylation in erythromycin biosynthesis, revealed the specificity of this enzyme towards substrates including this compound. Understanding this specificity is crucial for manipulating and optimizing the biosynthesis of erythromycin and related antibiotics (Andersen et al., 1993).
Cytochrome P450 OleP Substrate Specificity
Research on the cytochrome P450 OleP, which catalyzes the epoxidation in oleandomycin biosynthesis, showed that it acts on this compound. This insight into OleP's substrate versatility enhances our understanding of the enzymatic processes in antibiotic biosynthesis (Parisi et al., 2020).
Properties
CAS No. |
53428-54-9 |
---|---|
Molecular Formula |
C20H36O6 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(3R,4S,5R,6S,7S,9R,11R,12S,13R,14R)-4,6,12-trihydroxy-3,5,7,9,11,13,14-heptamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C20H36O6/c1-9-8-10(2)17(22)13(5)19(24)14(6)20(25)26-15(7)11(3)18(23)12(4)16(9)21/h9-15,17-19,22-24H,8H2,1-7H3/t9-,10+,11+,12+,13-,14-,15-,17+,18+,19+/m1/s1 |
InChI Key |
OLPAVFVRSHWADO-KYEFFAPUSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]1O)C)O)C)C)C)O)C)C |
SMILES |
CC1CC(C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C)C |
Canonical SMILES |
CC1CC(C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C)C |
53428-54-9 | |
Synonyms |
8,8a-deoxyoleandolide 8-methyloleandolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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